molecular formula C10H18N4O B13069726 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13069726
M. Wt: 210.28 g/mol
InChI Key: CXLKKVJQHFXBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide CAS No.: 1251105-23-3 Molecular Formula: C₁₀H₁₈N₄O Molecular Weight: 210.28 g/mol Key Features:

  • Contains a propanamide backbone with a 2-amino-2-methyl substituent.
  • Features a trimethylated pyrazole ring at the 3-position.
  • Potential applications in pharmaceuticals or agrochemicals due to its amide and pyrazole functionalities.

Limited data are available on its synthesis, physicochemical properties (e.g., solubility, melting point), or biological activity.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-6-7(2)13-14(8(6)3)5-10(4,12)9(11)15/h5,12H2,1-4H3,(H2,11,15)

InChI Key

CXLKKVJQHFXBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C)(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylpropanamide with trimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole-Containing Derivatives

Compound A : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
  • Formula : C₁₇H₁₄N₆O₂
  • Molecular Weight : 350.34 g/mol
  • Key Differences: Replaces the propanamide group with a pyran ring and cyano groups. Includes a phenyl substituent, enhancing aromatic interactions. Synthesized via condensation of malononitrile with pyrazole precursors in 1,4-dioxane.
Compound B : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
  • Formula : C₁₉H₁₈N₄O₄
  • Molecular Weight : 382.37 g/mol
  • Key Differences: Contains an ethyl ester group instead of the amide, altering hydrophilicity.
Compound C : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Formula : C₉H₈N₆O₂S
  • Molecular Weight : 264.27 g/mol
  • Key Differences: Integrates a thiophene ring with cyano and amino groups, enhancing electronic diversity. Synthesized using elemental sulfur, enabling thiophene ring formation.

Functional Group Analysis

Compound Core Structure Key Functional Groups Synthetic Route
Target Compound Propanamide Amide, trimethylpyrazole Not reported
11a Pyran Cyano, phenyl, pyrazole Malononitrile condensation
11b Pyran Ethyl ester, cyano, phenyl Ethyl cyanoacetate reaction
7a Thiophene-methanone Thiophene, cyano, hydroxy-pyrazole Sulfur-mediated cyclization

Key Observations :

  • The amide group in the target compound may enhance hydrogen-bonding capacity compared to esters (11b) or ketones (7a).
  • Trimethylpyrazole increases steric bulk and lipophilicity relative to hydroxy-pyrazole derivatives (11a, 7a).

Physicochemical and Reactivity Comparisons

  • Molecular Weight : The target compound (210.28 g/mol) is smaller than 11a (350.34 g/mol) and 11b (382.37 g/mol), suggesting better bioavailability.
  • Solubility: The amide group likely improves water solubility compared to ester (11b) or cyano (11a) derivatives.
  • Reactivity: The absence of cyano or thiophene groups in the target compound may reduce electrophilic reactivity compared to 11a or 7a.

Biological Activity

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide, with the CAS number 1251105-23-3, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring an amino group and a trimethylpyrazole moiety, suggests various applications in pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4O, with a molecular weight of approximately 210.28 g/mol. The presence of the trimethylpyrazole structure is significant as it enhances the compound's interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits anti-inflammatory properties and may modulate neurotransmitter systems. The trimethylpyrazole component is believed to enhance interactions with various biological receptors, which is crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity Description
Anti-inflammatoryPotential to reduce inflammation through modulation of immune responses.
Neurotransmitter modulationInteracts with neurotransmitter systems, potentially influencing mood and cognitive functions.
Antiviral propertiesSimilar compounds have shown activity against viruses such as HIV and TMV (Tobacco Mosaic Virus), suggesting potential antiviral applications.

The mechanism by which this compound exerts its effects involves binding to specific receptors in the central nervous system. Interaction studies have demonstrated its ability to influence neurotransmitter release and receptor activation, which are critical for its pharmacological effects.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines.
  • Neuropharmacological Studies : Research involving animal models indicated that administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting its potential as a treatment for neuropsychiatric disorders.

Comparative Analysis

To understand the significance of this compound within its class, a comparative analysis with structurally similar compounds can be insightful.

Table 2: Comparison of Related Compounds

Compound Name Structural Features Unique Properties
This compoundContains trimethylpyrazoleAnti-inflammatory effects
2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acidOne less methyl group on pyrazoleModulates different biological pathways
3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acidVaries in pyrazole substituentsDifferent receptor interaction profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.